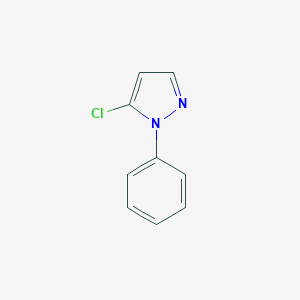

5-Chloro-1-phenyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-1-phenyl-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Chloro-1-phenyl-1H-pyrazole and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, making them valuable in drug development.

Antitumor Activity

Several studies have investigated the antitumor potential of pyrazole derivatives. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation. One study demonstrated that certain derivatives significantly reduced tumor growth in in vivo models, suggesting their potential as anticancer agents .

Analgesic and Anti-inflammatory Properties

Pyrazole derivatives are known for their analgesic and anti-inflammatory effects. Research has shown that this compound derivatives can alleviate pain and inflammation comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For example, one derivative was evaluated using the tail-flick assay and carrageenan-induced paw edema model, demonstrating significant analgesic and anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored against various pathogens. In vitro studies indicated that certain this compound derivatives exhibited substantial antibacterial activity against strains such as E. coli and S. aureus. A specific compound showed effective inhibition comparable to standard antibiotics .

Agricultural Applications

Beyond pharmaceutical uses, this compound has potential applications in agriculture, particularly as agrochemicals.

Insecticides

Some pyrazole derivatives have been developed as insecticides due to their ability to target specific biological pathways in pests. For instance, chlorantraniliprole is a notable derivative that acts as a potent insecticide by activating ryanodine receptors in insects, leading to paralysis and death .

Herbicides

Research has also indicated that pyrazole compounds can serve as herbicides by inhibiting key enzymes involved in plant growth. This application is crucial for developing environmentally friendly agricultural practices .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves various chemical reactions that yield different derivatives with distinct biological activities. Understanding the structure-activity relationship (SAR) is essential for optimizing these compounds for specific applications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole | Nitro group at position 4 | Enhanced anti-inflammatory activity |

| 5-Bromo-3-methyl-1-phenylylpyrazole | Bromine substituent | Increased reactivity patterns |

| 4-Amino-3-methylpyrazole | Amino group at position 4 | Improved solubility and bioactivity |

These modifications can lead to significant changes in the efficacy and safety profiles of the compounds .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported the synthesis of novel pyrazole derivatives from this compound, which were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents, suggesting their potential for further development .

Case Study 2: Analgesic Activity

In another study, researchers evaluated the analgesic properties of synthesized pyrazole derivatives using standard pain models in rodents. The results demonstrated that some compounds provided relief comparable to traditional analgesics, prompting further investigation into their mechanisms of action .

Propriétés

IUPAC Name |

5-chloro-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYKQIJGNAJVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347880 |

Source

|

| Record name | 5-Chloro-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-84-0 |

Source

|

| Record name | 5-Chloro-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.